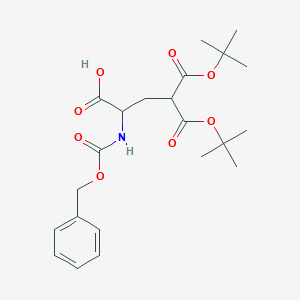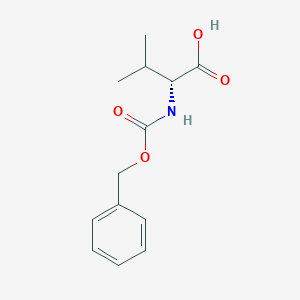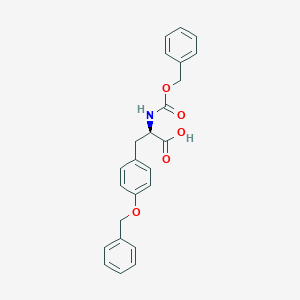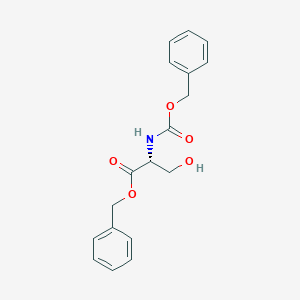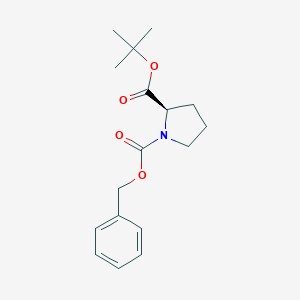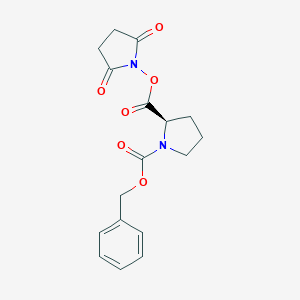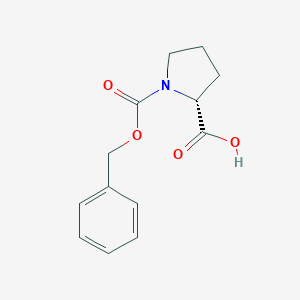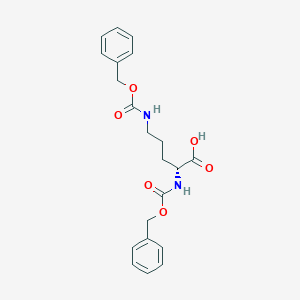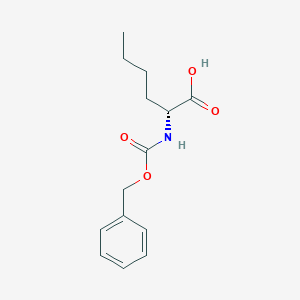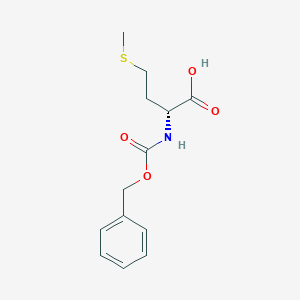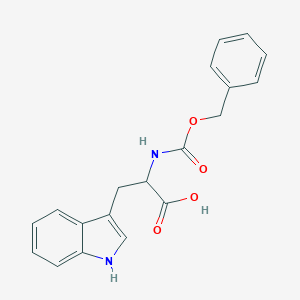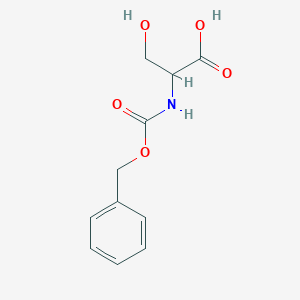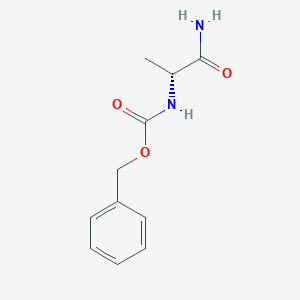
Z-D-Ala-NH2
描述
Z-D-alanine amide: is a synthetic peptide derivative of D-alanine, an essential amino acid. This compound is known for its potential therapeutic and industrial applications. D-alanine plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
准备方法
The synthesis of Z-D-alanine amide typically involves the use of protecting groups for amines, such as carbamates. One common method is the installation of the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation (Pd-C, H2) . The synthetic route generally includes the following steps:
Protection of the amine group: The amine group of D-alanine is protected using CBzCl and a mild base.
Coupling reaction: The protected D-alanine is then coupled with an appropriate reagent to form the amide bond.
Deprotection: The CBz protecting group is removed via catalytic hydrogenation to yield Z-D-alanine amide.
化学反应分析
Z-D-alanine amide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reaction with aldehydes or ketones to form imine derivatives.
Substitution reactions: Involving the amine group, which can react with various electrophiles.
Hydrogenation: The CBz protecting group can be removed using catalytic hydrogenation (Pd-C, H2).
Common reagents and conditions used in these reactions include:
Catalytic hydrogenation: Pd-C, H2 for deprotection.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) for forming amide bonds.
科学研究应用
Z-D-alanine amide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in the biosynthesis of peptidoglycan, which is crucial for bacterial cell wall formation.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Used in the production of various chemical compounds and materials.
作用机制
The mechanism of action of Z-D-alanine amide involves its incorporation into the peptidoglycan biosynthesis pathway. It targets enzymes involved in the formation of bacterial cell walls, such as D-alanine:D-alanine ligase . By inhibiting these enzymes, Z-D-alanine amide disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls and ultimately bacterial cell death.
相似化合物的比较
Z-D-alanine amide can be compared with other similar compounds, such as:
N-acetyl-L-alaninamide (Ac-Ala-NH2): This compound exists as a mixture of conformers stabilized by intramolecular hydrogen bonds.
D-cycloserine: An antibiotic that targets the same enzymes in the peptidoglycan biosynthesis pathway.
Z-D-alanine amide is unique due to its specific structure and the presence of the D-alanine moiety, which makes it particularly effective in targeting bacterial cell wall synthesis.
属性
IUPAC Name |
benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


